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molecular formula C20H16FNO B360594 N-(3-fluorophenyl)-2-(4-phenylphenyl)acetamide CAS No. 848593-32-8

N-(3-fluorophenyl)-2-(4-phenylphenyl)acetamide

Cat. No. B360594
M. Wt: 305.3g/mol
InChI Key: IWPLYOTXNKANGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980890B2

Procedure details

Thionyl chloride (0.38 ml, 5.0 mmole) was added to an ice water cooled solution of 4-Biphenylacetic acid (0.2 g, 0.9 mmole) in 5 ml dichloromethane, solution allowed to warm to room temperature then heated under reflux for 1 hr, the solvent and excess thionyl chloride was evaporated under vacuum, the oil formed was redissolved in 5 ml dichloromethane followed by addition of 4-Dimethylaminopyridine (0.12 gm, 1.0 mmole) and 3-Fluoroaniline (0.11 gm, 1.0 mmole), stirred at room temperature over night, then the reaction mixture was diluted with 10 ml dichloromethane and 20 ml water, the organic layer washed with 1 N HCl, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated dryness (0.2 gm, 72%), H1-NMR INOVA-500 (CDCl3) δ 3.805 (s, 2H), 6.815 (t, J=8.5 Hz, 1H), 7.068 (d, J=8.0 Hz, 1H), 7.218-7.284 (m, 2H), 7.380-7.499 (m, 6H) 7.620-7.664 (m, 4H). MS (m/z) 306.2 (M+H)+.
Quantity
0.38 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=O)=[CH:7][CH:6]=1.[F:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][CH:28]=1)[NH2:25]>ClCCl.CN(C)C1C=CN=CC=1.O>[F:21][C:22]1[CH:23]=[C:24]([NH:25][C:12](=[O:14])[CH2:11][C:8]2[CH:7]=[CH:6][C:5]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)[CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(=O)O)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.11 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
0.12 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the oil formed
WASH
Type
WASH
Details
the organic layer washed with 1 N HCl, saturated NaHCO3 solution, and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated dryness (0.2 gm, 72%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)NC(CC1=CC=C(C=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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